molecular formula C7H12F3NO B2879235 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine CAS No. 1339332-84-1

2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine

Cat. No.: B2879235
CAS No.: 1339332-84-1
M. Wt: 183.174
InChI Key: YXTAPHVTDKXUOJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine is a chemical intermediate of significant interest in advanced medicinal chemistry research, particularly in the development of novel dual-target therapeutics for pain management with potentially reduced abuse liability. This compound, often supplied as its hydrochloride salt (Molecular Formula: C7H13ClF3NO, Molecular Weight: 219.63 ), serves as a key synthetic building block. Its core structure is investigated as a primary pharmacophore for designing ligands that simultaneously target the mu opioid receptor (MOR) and the dopamine D3 receptor (D3R) . This dual-target strategy aims to create compounds that produce analgesic effects through MOR partial agonism while mitigating the addictive potential often associated with opioids via D3R antagonism . The trifluoroethylamine moiety attached to the tetrahydro-2H-pyran ring system contributes to the molecule's physicochemical properties, which can be optimized to influence blood-brain barrier permeability and overall drug-likeness according to Central Nervous System Multiparameter Optimization (CNS-MPO) scores . Researchers value this scaffold for its potential in creating new structural analogs with improved selectivity and efficacy. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,2,2-trifluoro-1-(oxan-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-2-1-3-12-4-5/h5-6H,1-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTAPHVTDKXUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339332-84-1
Record name 2,2,2-trifluoro-1-(tetrahydro-2Ð?-pyran-3-yl)ethanamine
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Preparation Methods

Synthetic Routes for 2,2,2-Trifluoro-1-(Tetrahydro-2H-Pyran-3-YL)Ethanamine

Formation of the Tetrahydropyran Ring

The tetrahydropyran (THP) ring serves as a critical structural component, conferring rigidity and influencing the compound’s stereoelectronic properties. Common approaches to THP ring synthesis include:

Cyclization of Diol Precursors : Acid-catalyzed cyclization of 1,5-pentanediol derivatives remains a foundational method. For instance, the use of sulfuric acid or p-toluenesulfonic acid (p-TsOH) facilitates the formation of the THP ring via intramolecular etherification.

Hydrogenation of Dihydropyran : Catalytic hydrogenation of dihydropyran using Raney nickel or palladium-based catalysts under hydrogen atmospheres (1–3 bar) yields the saturated THP ring. This method ensures high regioselectivity for the 3-substituted isomer when paired with appropriate directing groups.

Table 1: Comparative Analysis of THP Ring Formation Methods
Method Catalyst Temperature (°C) Yield (%) Regioselectivity (3-substituted)
Cyclization of Diol H₂SO₄ 80–100 65–75 Moderate
Dihydropyran Hydrogenation Raney Ni 25–50 85–90 High

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is introduced via nucleophilic or electrophilic trifluoromethylation. Key methodologies include:

Nucleophilic Trifluoromethylation : Employing reagents such as (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) enables the addition of -CF₃ to ketone or aldehyde intermediates. For example, reaction of tetrahydro-2H-pyran-3-carbaldehyde with TMSCF₃ yields the corresponding trifluoromethyl alcohol, which is subsequently aminated.

Electrophilic Trifluoromethylation : Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) or Togni’s reagent (hypervalent iodine trifluoromethylating agents) facilitate electrophilic substitution, particularly in aromatic systems. However, this approach is less common for aliphatic substrates.

Enantioselective Synthesis of the Chiral Amine

The (1R)-configuration at the amine-bearing carbon necessitates asymmetric synthesis techniques:

Asymmetric Reductive Amination : Ketone intermediates, such as 2,2,2-trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanone, undergo reductive amination with chiral catalysts. For instance, the use of (R)-BINAP-modified ruthenium catalysts achieves enantiomeric excess (ee) values exceeding 90%.

Chiral Auxiliary Approaches : Temporary chiral auxiliaries (e.g., Evans oxazolidinones) direct the stereochemical outcome during amine formation. Subsequent auxiliary removal yields the desired enantiomer.

Reaction Conditions and Optimization

Catalytic Hydrogenation Parameters

Hydrogenation of dihydropyran derivatives requires precise control to avoid over-reduction or ring-opening side reactions. Optimal conditions involve:

  • Catalyst Loading : 5–10 wt% Raney nickel relative to substrate.
  • Solvent System : Ethanol or ethyl acetate, ensuring substrate solubility and catalyst activity.
  • Pressure : 1–3 bar H₂, balancing reaction rate and safety.

Trifluoromethylation Efficiency

The choice of trifluoromethylating agent significantly impacts yield and purity:

  • TMSCF₃ : Requires anhydrous conditions and inert atmospheres (argon/nitrogen) to prevent hydrolysis.
  • Umemoto’s Reagent : Effective in polar aprotic solvents (e.g., DMF, DMSO) at 0–25°C.
Table 2: Trifluoromethylation Agents and Performance
Reagent Solvent Temperature (°C) Yield (%) Purity (%)
TMSCF₃ THF -20 to 25 70–80 95
Umemoto’s Reagent DMF 0–25 60–70 90

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial processes prioritize scalability and reproducibility. Continuous flow reactors enable:

  • Enhanced Heat/Mass Transfer : Minimizes hot spots and improves reaction uniformity.
  • Catalyst Recycling : Fixed-bed reactors with immobilized catalysts (e.g., Ni/Al₂O₃) reduce operational costs.

Purification Techniques

  • Crystallization : Chiral resolution via diastereomeric salt formation (e.g., using (R)-mandelic acid) achieves >99% ee.
  • Chromatography : Preparative HPLC with chiral stationary phases (CSPs) resolves enantiomers at multi-kilogram scales.

Comparative Analysis of Methodologies

Cost-Benefit Considerations

  • Academic vs. Industrial Routes : Laboratory-scale asymmetric hydrogenation offers high enantioselectivity but suffers from catalyst costs. Industrial reductive amination balances cost and efficiency.
  • Trifluoromethylation Agents : TMSCF₃, though expensive, provides superior yields compared to electrophilic alternatives.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and tetrahydropyran ring contribute to its reactivity and ability to interact with various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Substituted Analogs

  • 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride (CAS: 1138011-22-9): Structural Difference: Replaces the oxane ring with a pyridine ring. Purity ≥95%, with a molecular weight of 203.6 g/mol (C₇H₈ClF₃N₂) . Applications: Used as an intermediate in kinase inhibitor synthesis due to pyridine’s electron-deficient nature .
  • (R)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine dihydrochloride (CAS: 1334509-87-3):

    • Key Feature : Pyridin-2-yl substitution and stereospecific (R)-configuration.
    • Synthesis : Requires chiral resolution or asymmetric catalysis.

Aromatic Ring-Substituted Derivatives

  • 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS: 1391469-75-2):

    • Structure : Contains a trifluoromethylphenyl group instead of oxane.
    • Properties : Higher lipophilicity (LogP ~3.2) due to the CF₃ group. Molecular weight: 279.61 g/mol .
    • Bioactivity : Likely interacts with hydrophobic protein pockets, as seen in HSP90 inhibitors .
  • 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine HCl (CAS: 1803606-55-4): Modifications: Fluorine and methoxy substituents on the phenyl ring improve solubility and target affinity. Applications: Potential use in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

Simpler Aryl/Ethylamine Derivatives

  • 2,2,2-Trifluoro-1-phenylethylamine (CAS: 51586-24-4):
    • Structure : Basic phenyl-substituted trifluoroethylamine.
    • Comparison : Lacks heterocyclic complexity, reducing synthetic challenges but limiting stereochemical diversity .

Comparative Analysis Table

Compound CAS Number Substituent Molecular Weight (g/mol) Key Properties
2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanamine 1247448-02-7 Tetrahydro-2H-pyran-3-yl ~197.16 (free base) High stereochemical complexity, moderate polarity
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine HCl 1138011-22-9 Pyridin-3-yl 203.6 Enhanced polarity, kinase inhibitor intermediate
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine HCl 1391469-75-2 3-(Trifluoromethyl)phenyl 279.61 High lipophilicity, HSP90 interaction potential
2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine HCl 1803606-55-4 3-Fluoro-4-methoxyphenyl 259.63 Improved solubility, CNS drug candidate

Key Research Findings

  • Synthetic Accessibility: The oxane-substituted compound requires multi-step synthesis involving spirocyclic intermediates (e.g., tetrachloromonospirophosphazenes), as seen in related phosphazene derivatives .
  • Biological Relevance : Trifluoroethylamine analogs demonstrate hydrogen-bonding interactions with proteins like HSP90, similar to indole-based compounds (e.g., Compound 1–3 in ) .
  • Structural Impact : The oxane ring’s oxygen atom may confer better metabolic stability than pyridine or phenyl analogs, which are prone to oxidative metabolism .

Biological Activity

2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine is a fluorinated organic compound characterized by a trifluoromethyl group and a tetrahydropyran ring. Its unique structure enhances lipophilicity, which significantly influences its biological interactions and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, including synthesis methods, biological assays, and relevant case studies.

The molecular formula for this compound is C7H12F3NC_7H_{12}F_3N. The presence of the trifluoromethyl group increases the compound's reactivity and affects its interaction with biological systems.

Structural Information

PropertyValue
Molecular FormulaC₇H₁₂F₃N
SMILESC1CC(COC1)C(C(F)(F)F)N
InChIInChI=1S/C7H12F3NO

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydro-2H-pyran derivatives with trifluoroacetyl chloride in the presence of a base such as pyridine. This method allows for the production of high yields under controlled conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antiviral Activity : Preliminary studies suggest that similar compounds with trifluoromethyl groups demonstrate antiviral properties. For instance, pyrrolo[2,1-f][1,2,4]triazine derivatives have shown significant antiviral activity against influenza virus strains in vitro .
  • Cytotoxicity : The cytotoxic effects of related compounds have been evaluated using cell culture assays. Compounds with structural similarities often exhibit varying degrees of cytotoxicity depending on their substituents and functional groups.
  • Enzyme Inhibition : The trifluoromethyl group is known to enhance binding affinity to certain enzymes. Molecular docking studies have indicated that compounds with this group can inhibit neuraminidase activity, a critical enzyme for viral replication .

Case Studies

Several studies highlight the biological implications of fluorinated compounds:

  • Study on Antiviral Activity : In vitro assays demonstrated that certain derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibited IC50 values as low as 4 µg/mL against H1N1 influenza virus. This suggests that modifications in the structure can lead to enhanced antiviral properties .
  • Cytotoxicity Assessment : A comparative analysis of cytotoxic effects among various tetrahydropyran derivatives revealed that those containing trifluoromethyl groups generally displayed higher cytotoxicity in cancer cell lines compared to their non-fluorinated counterparts. This trend underscores the importance of fluorine substitution in enhancing biological activity.

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